molecular formula C21H16BrN3O3 B11620218 (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11620218
M. Wt: 438.3 g/mol
InChI Key: MGPKIZIOCYHJDC-GZTJUZNOSA-N
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Description

The compound (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by a complex structure that includes a bromophenyl group, an indole moiety, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Trione Core: This can be achieved by the condensation of urea with malonic acid derivatives under acidic conditions to form the pyrimidine-2,4,6-trione structure.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with the pyrimidine trione.

    Attachment of the Indole Moiety: The indole group is often introduced through a condensation reaction with an appropriate indole derivative, such as 1-ethyl-1H-indole-3-carbaldehyde, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine trione core, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the pyrimidine trione core can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, and receptor binding.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known for its ability to bind to various biological targets, while the pyrimidine trione core may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-fluorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-methylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the indole moiety and the pyrimidine trione core provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H16BrN3O3/c1-2-24-12-13(16-5-3-4-6-18(16)24)11-17-19(26)23-21(28)25(20(17)27)15-9-7-14(22)8-10-15/h3-12H,2H2,1H3,(H,23,26,28)/b17-11+

InChI Key

MGPKIZIOCYHJDC-GZTJUZNOSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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